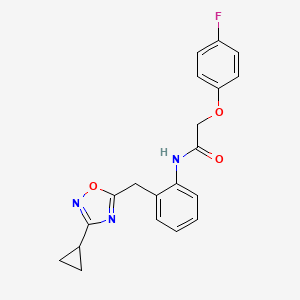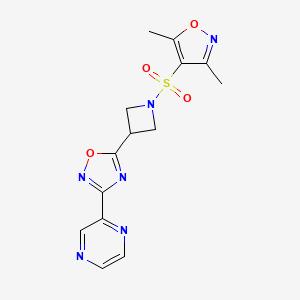![molecular formula C8H12Cl2O4S4 B2615754 3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide CAS No. 112161-67-8](/img/structure/B2615754.png)
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide, commonly known as CPDT, is a synthetic organic compound that has gained attention in scientific research due to its potential applications in various fields. CPDT is a member of the thiolane family of compounds, which are known for their ability to interact with biological systems in a unique way. In
作用機序
The mechanism of action of CPDT is not fully understood, but it is believed to involve the interaction of CPDT with various biological systems. Studies have shown that CPDT can interact with proteins and enzymes in the body, leading to changes in their activity. CPDT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
CPDT has been shown to have a variety of biochemical and physiological effects. Studies have shown that CPDT can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. CPDT has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
One of the advantages of CPDT is its ability to interact with biological systems in a unique way. CPDT has been shown to have anticancer properties, neuroprotective effects, and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of CPDT is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are many future directions for research on CPDT. One area of research is in the development of new anticancer drugs based on CPDT. Another area of research is in the development of new treatments for neurodegenerative disorders based on CPDT. Additionally, further research is needed to fully understand the mechanism of action of CPDT and its potential applications in other areas of scientific research.
合成法
CPDT can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-chloroethanol with thionyl chloride to form 2-chloroethyl chloroformate. This intermediate is then reacted with 2-aminothiophenol to form 2-(2-aminothiophenyl)ethyl chloroformate. The final step involves the reaction of 2-(2-aminothiophenyl)ethyl chloroformate with 4,4'-dithiodimorpholine to form CPDT.
科学的研究の応用
CPDT has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of CPDT is in the field of cancer research. Studies have shown that CPDT has anticancer properties and can inhibit the growth of cancer cells. CPDT has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O4S4/c9-5-1-17(11,12)3-7(5)15-16-8-4-18(13,14)2-6(8)10/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTDXYWZVGSPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SSC2CS(=O)(=O)CC2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)

![3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2615680.png)

![2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2615683.png)

![4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2615686.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2615688.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2615690.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2615691.png)
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)